molecular formula C15H23F2NO4 B13057148 tert-Butyl 3-(4,4-difluoro-3-oxobutanoyl)-4-methylpiperidine-1-carboxylate

tert-Butyl 3-(4,4-difluoro-3-oxobutanoyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B13057148
M. Wt: 319.34 g/mol
InChI Key: PWFCZKGMZWEYFK-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a 4-methyl substituent on the piperidine ring, and a 4,4-difluoro-3-oxobutanoyl moiety at position 2. The Boc group enhances solubility and stability during synthetic processes, while the difluoro-oxobutanoyl group introduces both electron-withdrawing and lipophilic characteristics. Such structural features make it a valuable intermediate in pharmaceutical synthesis, particularly for introducing fluorinated ketones into bioactive molecules .

Properties

Molecular Formula

C15H23F2NO4

Molecular Weight

319.34 g/mol

IUPAC Name

tert-butyl 3-(4,4-difluoro-3-oxobutanoyl)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C15H23F2NO4/c1-9-5-6-18(14(21)22-15(2,3)4)8-10(9)11(19)7-12(20)13(16)17/h9-10,13H,5-8H2,1-4H3

InChI Key

PWFCZKGMZWEYFK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1C(=O)CC(=O)C(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4,4-difluoro-3-oxobutanoyl)-4-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base.

    Addition of the difluoro-3-oxobutanoyl group: This can be done using difluoroacetic acid derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the difluoro-3-oxobutanoyl group.

    Reduction: Reduction reactions can be used to modify the carbonyl groups present in the compound.

    Substitution: Various substitution reactions can be performed on the piperidine ring or the tert-butyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(4,4-difluoro-3-oxobutanoyl)-4-methylpiperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.

Biology

In biological research, this compound might be investigated for its potential biological activity. Piperidine derivatives are known to exhibit a range of biological effects, including antimicrobial and anticancer activities.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate or as a building block for the synthesis of pharmaceuticals. Its unique structure might offer advantages in terms of bioavailability or specificity.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or as catalysts in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4,4-difluoro-3-oxobutanoyl)-4-methylpiperidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The difluoro-3-oxobutanoyl group could play a role in binding to target molecules, while the piperidine ring might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Heterocyclic-Substituted Piperidine Derivatives

(3R,4R)-tert-Butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate

  • Molecular Weight : 510 (M+H)+
  • Key Features: A tosylated imidazo-pyrrolo-pyrazine heterocycle replaces the difluoro-oxobutanoyl group.
  • Applications: Used in multistep syntheses of kinase inhibitors. The bulky heterocycle likely impacts steric interactions in biological targets compared to the smaller, flexible difluoro-oxobutanoyl group.

Rigid Bicyclic Systems

tert-Butyl 4-(3-Benzoylbicyclo[1.1.1]pentan-1-yl)-4-methylpiperidine-1-carboxylate

  • Key Features: A benzoyl-substituted bicyclo[1.1.1]pentane introduces conformational rigidity, contrasting with the linear difluoro-oxobutanoyl chain.
  • Implications : Rigidity may enhance binding specificity in drug design but reduce metabolic flexibility .

Aromatic Fluorinated Derivatives

tert-Butyl 4-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate (CAS 1354953-08-4)

  • Key Features : A fluorinated phenyl ring with a trifluoromethyl group at position 3 and a ketone at position 3 of the piperidine.
  • Properties : Increased lipophilicity (logP ~3.5) due to trifluoromethyl and fluorine substituents, enhancing membrane permeability compared to the target compound’s aliphatic fluorinated chain .

Functional Group Variations

tert-Butyl 3-Fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate (CAS 1400765-53-8)

  • Molecular Weight : 260.31 g/mol
  • Key Features: A hydroxyimino group at position 4 and a fluorine at position 3.
  • Reactivity: The hydroxyimino group enables tautomerism and hydrogen bonding, offering different interaction profiles than the ketone in the target compound.

Brominated Intermediates

tert-Butyl 4-(Bromomethyl)-4-methylpiperidine-1-carboxylate

  • Applications: Bromine serves as a leaving group for nucleophilic substitutions, making this compound a reactive intermediate. Unlike the target compound, it lacks the difluoro-oxobutanoyl moiety, limiting its utility in fluorinated drug synthesis .

Amino-Substituted Analogs

tert-Butyl 4-((3,4-Difluorobenzyl)amino)piperidine-1-carboxylate (CAS 1349716-46-6)

  • Comparison : The amine group contrasts with the target’s ketone, altering solubility and target-binding interactions .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Notable Properties
Target Compound Not reported 4,4-Difluoro-3-oxobutanoyl, 4-methyl Moderate lipophilicity, reactive ketone
(3R,4R)-tert-Butyl 4-methyl-3-(6-tosyl-imidazo-pyrrolo-pyrazin-1-yl)piperidine-1-carboxylate 510 (M+H)+ Tosyl-heterocycle High steric hindrance, kinase inhibitor intermediate
tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate ~375 (calc.) Fluorophenyl, trifluoromethyl High logP (~3.5), enhanced membrane permeability
tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate 260.31 Fluoro, hydroxyimino Tautomerism, hydrogen-bond donor/acceptor
tert-Butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate ~293 (calc.) Bromomethyl Reactive intermediate for substitutions

Biological Activity

tert-Butyl 3-(4,4-difluoro-3-oxobutanoyl)-4-methylpiperidine-1-carboxylate (CAS No. 2097493-41-7) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a piperidine core with a tert-butyl group and a difluoro ketone moiety. Its molecular formula is C13H16F2N2O3C_{13}H_{16}F_2N_2O_3 with a molecular weight of approximately 319.34 g/mol. The presence of fluorine atoms is notable as they can influence the compound's lipophilicity and biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of enzymes such as acetylcholinesterase and β-secretase. These enzymes play critical roles in neurodegenerative diseases like Alzheimer's disease by regulating the levels of amyloid-beta peptides (Aβ), which are implicated in neurotoxicity and plaque formation.

  • Acetylcholinesterase Inhibition : In vitro studies suggest that the compound can inhibit acetylcholinesterase activity, potentially enhancing cholinergic neurotransmission. This effect is crucial for cognitive functions and memory retention.
  • β-Secretase Inhibition : The compound has shown promise in inhibiting β-secretase, which is responsible for the cleavage of amyloid precursor protein (APP) into Aβ peptides. This inhibition could reduce the formation of neurotoxic aggregates associated with Alzheimer's disease.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant protective effects against Aβ-induced cytotoxicity in astrocytes:

  • Cell Viability : Treatment with the compound resulted in improved cell viability in astrocyte cultures exposed to Aβ, suggesting a neuroprotective effect.
  • Cytokine Modulation : The compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures treated with Aβ, indicating an anti-inflammatory mechanism that may contribute to its protective effects.

In Vivo Studies

In vivo studies involving animal models have assessed the compound's efficacy in preventing cognitive decline induced by scopolamine, a drug that mimics Alzheimer's-like symptoms:

  • Memory Improvement : The compound showed moderate efficacy in improving memory performance in behavioral tests compared to control groups treated with scopolamine.
  • Oxidative Stress Reduction : Measurements of malondialdehyde (MDA) levels indicated that treatment with the compound reduced oxidative stress markers, further supporting its neuroprotective potential.

Data Tables

Activity Effect Reference
Acetylcholinesterase InhibitionIC₅₀ = 0.17 μM
β-Secretase InhibitionIC₅₀ = 15.4 nM
Cell Viability (Aβ exposure)Increased from 43.78% to 62.98%
TNF-α ReductionSignificant decrease
Memory ImprovementModerate effect

Case Studies

Several case studies have documented the biological effects of similar compounds on neurodegenerative diseases:

  • Study on Neuroprotection : A study demonstrated that compounds with similar structures could protect neuronal cells from Aβ toxicity by modulating oxidative stress pathways and inflammatory responses.
  • Alzheimer's Disease Models : Research using transgenic mouse models has shown that these compounds can significantly reduce amyloid plaque burden and improve cognitive function.

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